molecular formula C8H6ClNO4 B3029700 5-Chloro-4-methoxy-2-nitrobenzaldehyde CAS No. 75618-42-7

5-Chloro-4-methoxy-2-nitrobenzaldehyde

Cat. No. B3029700
CAS RN: 75618-42-7
M. Wt: 215.59
InChI Key: VPTCGOFABDDIRC-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-nitrobenzaldehyde is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the synthesis and characterization of compounds with chloro, methoxy, and nitro substituents on a benzaldehyde core are common themes across the papers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For example, the synthesis of a complex involving 3-hydroxy-4-methoxybenzaldehyde is achieved through a solid-state reaction, which is a green synthesis approach . Another synthesis route involves the oxidation of a pyrazole derivative to yield a chloro-fluoro-methoxy substituted benzaldehyde . These methods suggest that the synthesis of 5-Chloro-4-methoxy-2-nitrobenzaldehyde could potentially be achieved through similar green chemistry approaches or by functional group transformations starting from related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-4-methoxy-2-nitrobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a complex formed by 5-nitro-2-tosylaminobenzaldehyde was elucidated using X-ray structural study . Similarly, the structure of a methoxy-substituted benzaldehyde derivative was determined by X-ray analysis . These studies provide insights into the atomic packing and intermolecular interactions that could be expected for 5-Chloro-4-methoxy-2-nitrobenzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the nitro group can participate in various chemical reactions, such as the Knoevenagel reaction, as demonstrated by the synthesis of a dinitrobenzothiophene derivative . The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the benzaldehyde core, suggesting that 5-Chloro-4-methoxy-2-nitrobenzaldehyde would have unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The compound 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde shows a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, indicating its potential use in optical applications . The presence of different substituents can also affect properties such as melting point, solubility, and stability. These properties are essential for the practical application of the compound in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthetic Applications in Chemistry

5-Chloro-4-methoxy-2-nitrobenzaldehyde and its derivatives have been utilized in various synthetic applications. A notable example is the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. These compounds have been synthesized starting from 2-nitro-5-methoxybenzaldehyde, demonstrating the versatility of nitrobenzaldehyde derivatives in synthesizing complex organic molecules (Tsoungas & Searcey, 2001).

Studies in Material Science

Compounds derived from 5-Chloro-4-methoxy-2-nitrobenzaldehyde have been examined for their structural characteristics. For instance, studies have been conducted to understand the molecular structure and vibrational spectra of related compounds, using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies provide insights into the bonding features, molecular geometry, and thermodynamic properties of such compounds, which are crucial in material science and engineering (Nataraj, Balachandran, & Karthick, 2011).

Antibacterial and Antifungal Research

Derivatives of 5-Chloro-4-methoxy-2-nitrobenzaldehyde have been explored for their antibacterial and antifungal properties. For example, zinc complexes of benzothiazole-derived Schiff bases, synthesized from derivatives of nitrobenzaldehyde, have shown activity against various pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003). Similarly, novel hydrazone compounds derived from condensation reactions involving nitrobenzaldehyde derivatives have displayed effective antibacterial properties (He & Xue, 2021).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not available, benzaldehyde derivatives are widely used in the synthesis of various organic compounds. They have applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

5-chloro-4-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCGOFABDDIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282467
Record name 5-Chloro-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxy-2-nitrobenzaldehyde

CAS RN

75618-42-7
Record name 5-Chloro-4-methoxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75618-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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